N-(3,5-dichlorophenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
N-(3,5-dichlorophenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that derivatives of pyridinecarboxamide exhibit a range of biological activities, which has prompted investigations into their synthesis and structure-activity relationships (SAR). For instance, a study by Meurer et al. (2005) explored the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists, highlighting the potential of these compounds in the development of selective hCB1 inverse agonists with potent biological activities. The study's findings underscore the significance of the carboxamide moiety in conferring selective activity, providing a foundation for further exploration of N-(3,5-dichlorophenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide and its analogs in medicinal chemistry (Meurer et al., 2005).
Potential Anticancer and α-Glucosidase Inhibitory Activities
Another significant aspect of research on pyridinecarboxamide derivatives involves evaluating their anticancer and α-glucosidase inhibitory activities. A study conducted by Al-Majid et al. (2019) on 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, which share a structural resemblance to this compound, demonstrated significant anticancer activities against various cancer cell lines. This research presents an efficient synthesis method and highlights the potential therapeutic applications of these compounds. The molecular docking studies provided insights into the binding modes of the active compounds, suggesting a promising direction for the development of new anticancer and α-glucosidase inhibitory agents (Al-Majid et al., 2019).
Material Science Applications
In the realm of material science, the synthesis of polymers incorporating pyridinecarboxamide units has been explored for their potential applications in high-performance materials. For example, Yang et al. (1999) synthesized aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone, demonstrating the versatility of pyridinecarboxamide derivatives in polymer chemistry. These polyamides exhibited excellent thermal stability and solubility in organic solvents, indicating their potential as materials for advanced applications (Yang et al., 1999).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N2O2/c20-13-6-14(21)8-15(7-13)24-19(27)12-2-4-18(26)25(10-12)9-11-1-3-16(22)17(23)5-11/h1-8,10H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMARDBQSFOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.